N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with thioamide . The resulting compound can then be further modified at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm .
Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .
Scientific Research Applications
Antimicrobial Activity
Thiazoles have been investigated for their antimicrobial properties. N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide derivatives may exhibit antibacterial, antifungal, or antiviral effects. Researchers have synthesized various thiazole-based compounds and evaluated their efficacy against microbial pathogens .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as potential antitumor agents. Some derivatives exhibit cytotoxic effects on cancer cell lines. For instance, a specific thiazole compound demonstrated potent activity against prostate cancer cells . Further studies could explore the mechanism behind this cytotoxicity.
Anti-Inflammatory Properties
Certain thiazole derivatives possess anti-inflammatory activity. For example, compounds containing the thiazole ring have been evaluated for their ability to reduce inflammation. Investigating the anti-inflammatory potential of N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide could yield valuable insights .
Antioxidant Effects
Thiazoles are known to exhibit antioxidant properties. Researchers have synthesized compounds with thiazole scaffolds and assessed their antioxidant activity. Investigating the antioxidant potential of our compound could contribute to understanding its cellular effects .
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like this one, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole-containing compounds can influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-17-14(10-20-11)9-16-21(18,19)15-7-6-12-4-2-3-5-13(12)8-15/h2-8,10,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWYAQAPTQFBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide |
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